2-[(4-AMINO-5-FLUOROPYRIMIDIN-2-YL)SULFANYL]-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
Overview
Description
2-[(4-AMINO-5-FLUOROPYRIMIDIN-2-YL)SULFANYL]-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is a synthetic organic compound that features a fluoropyrimidine moiety and a benzodioxole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-5-FLUOROPYRIMIDIN-2-YL)SULFANYL]-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves the following steps:
Formation of the Fluoropyrimidine Core: The fluoropyrimidine core can be synthesized by reacting 2-amino-5-fluoropyrimidine with appropriate reagents under controlled conditions.
Introduction of the Benzodioxole Group: The benzodioxole group is introduced through a nucleophilic substitution reaction, where the fluoropyrimidine derivative reacts with a benzodioxole-containing compound.
Formation of the Final Compound: The final step involves coupling the intermediate products to form this compound under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-5-FLUOROPYRIMIDIN-2-YL)SULFANYL]-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-[(4-AMINO-5-FLUOROPYRIMIDIN-2-YL)SULFANYL]-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-5-FLUOROPYRIMIDIN-2-YL)SULFANYL]-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluoropyrimidine used as an anticancer agent.
Capecitabine: Another fluoropyrimidine derivative used in cancer therapy.
Uniqueness
2-[(4-AMINO-5-FLUOROPYRIMIDIN-2-YL)SULFANYL]-N-(2H
Properties
IUPAC Name |
2-(4-amino-5-fluoropyrimidin-2-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3S/c14-8-4-16-13(18-12(8)15)22-5-11(19)17-7-1-2-9-10(3-7)21-6-20-9/h1-4H,5-6H2,(H,17,19)(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVFRQNLCWQJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=N3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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